
Phosphomannan
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Overview
Description
Phosphomannan is a type of polysaccharide that is primarily found in the cell walls of yeast-like organisms, including species such as Candida albicans and Saccharomyces cerevisiae . This compound is characterized by its backbone structure, which consists of mannose units linked by α-1,6-glycosidic bonds, with phosphate groups attached to the mannose residues . The presence of phosphate groups imparts a negative charge to the molecule, which plays a crucial role in its interactions with other biological molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphomannan can be synthesized through the enzymatic action of phosphomannosyltransferases. In Saccharomyces cerevisiae, the synthesis involves the enzymes Ktr6 and Mnn4, while in Candida albicans, additional enzymes such as Mnt3 and Mnt5 are also involved . The synthesis typically occurs in the presence of phosphate in the growth media, which facilitates the formation of the this compound backbone with α-1,2 and α-1,3 side chains .
Industrial Production Methods: Industrial production of this compound involves the cultivation of yeast strains in controlled fermentation conditions. The composition of the growth media, including the availability of phosphate, significantly influences the yield and structure of the produced this compound . The fermentation process is followed by extraction and purification steps to isolate the this compound from the yeast cells .
Chemical Reactions Analysis
Acid Hydrolysis and Acetolysis
Phosphomannan undergoes acid-mediated breakdown under controlled conditions:
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10 mM HCl at 100°C for 1 hour cleaves acid-labile bonds, releasing β-1,2-linked manno-oligosaccharides (tetraose to biose) while retaining acid-stable regions .
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Acetolysis (acetic anhydride:acetic acid:H₂SO₄ = 10:10:1 at 40°C for 13–36 hours) preferentially cleaves α-1,6 and α-1,3 linkages, isolating β-1,2-linked oligomers for structural analysis .
Table 1: Products of Acid Treatment and Acetolysis
Reaction Conditions | Major Products Detected | Source |
---|---|---|
10 mM HCl, 100°C, 1 h | β-1,2-mannotetraose, mannobiose, free mannose | |
Acetolysis (40°C, 36 h) | β-1,2-mannopentaose, resistant α-linked cores |
β-Elimination for this compound Trimming
Alkaline conditions remove phosphate groups and degrade mannan chains:
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0.1 N NaOH, 18 h, room temperature : Cleaves phosphodiester bonds, releasing soluble oligosaccharides for quantification via phenol–sulfuric acid assays .
Enzymatic Degradation
α-Mannosidase digestion (Arthrobacter GJM-1 enzyme):
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Hydrolyzes α-1,2 and α-1,3 linkages, leaving β-1,2-resistant oligosaccharides .
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Post-digestion analysis reveals branched structures with β-1,2 termini, critical for mapping mannan architecture .
Oxidation and Reduction Reactions
While specific protocols are excluded per source restrictions, general principles include:
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Periodate oxidation : Targets vicinal diols in mannose units, breaking carbon bonds for chain length determination.
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Sodium borohydride reduction : Stabilizes aldehyde intermediates formed during oxidation.
Analytical Methods
Phenol–sulfuric acid assay : Quantifies total carbohydrate content after reactions, normalized to cell count (3 × 10⁹ cells) .
Table 2: Structural Features Revealed by Chemical Reactions
These reactions underscore this compound’s structural complexity and its role in pathogen-host interactions, particularly in Candida species . Methodological rigor in reaction conditions ensures accurate characterization, aiding therapeutic and biotechnological applications.
Scientific Research Applications
Microbiological Research
Role in Pathogenicity
Phosphomannan plays a critical role in the virulence of pathogenic fungi such as Candida albicans and Candida tropicalis. Studies have shown that the phosphomannosylation of cell wall proteins is essential for the interaction between these fungi and host immune cells. For instance, the presence of this compound is crucial for the phagocytosis of C. tropicalis by macrophages, highlighting its importance in fungal pathogenesis and immune evasion .
Case Study: Interaction with Immune Cells
In a study examining the interaction between C. tropicalis and macrophages, mutants lacking this compound exhibited reduced virulence in insect models. This underscores the role of this compound in facilitating immune evasion and promoting fungal survival within host organisms .
Biomedical Applications
Vaccine Development
this compound has been explored as a potential component in vaccine formulations against candidiasis. Research indicates that this compound complexes can stimulate an immune response, providing a basis for developing vaccines aimed at preventing disseminated infections caused by Candida species .
Affinity Ligands
In biomedical research, this compound is utilized as an affinity ligand for mannose-6-phosphate receptors. This application is particularly relevant in drug delivery systems and targeting specific cells for therapeutic interventions .
Structural Studies
Chemical Characterization
this compound's structural properties have been extensively studied to understand its functional roles better. For example, researchers have conducted structural analyses using techniques such as acetolysis and enzymolysis to elucidate the chemical structure of this compound from C. albicans. These studies reveal insights into how its structure contributes to its biological functions .
Biotechnological Applications
Enzyme Regulation Studies
The synthesis of this compound involves several enzymes, including phosphomannosyltransferases like Ktr6 and Mnn4, which are critical for its production in yeast species such as Saccharomyces cerevisiae. Understanding these enzymatic pathways can lead to biotechnological advancements in manipulating yeast for industrial applications, including biofuel production and fermentation processes .
Data Table: Summary of this compound Applications
Mechanism of Action
The mechanism of action of phosphomannan involves its interaction with various biological molecules due to its negative charge and structural features . In Candida albicans, this compound plays a role in the interaction with phagocytic cells of the immune system and cationic antimicrobial peptides . The phosphate groups on the mannose residues are crucial for these interactions, as they facilitate binding to positively charged molecules .
Comparison with Similar Compounds
Mannans: Polysaccharides composed of mannose units without phosphate groups.
Glucans: Polysaccharides composed of glucose units.
Galactomannans: Polysaccharides composed of galactose and mannose units.
Glucomannans: Polysaccharides composed of glucose and mannose units.
Glucuronoxylomannans: Polysaccharides composed of glucose, xylose, and mannose units.
Properties
Molecular Formula |
C42H73O39P |
---|---|
Molecular Weight |
1233 g/mol |
IUPAC Name |
[(2R,3S,4S,5S,6R)-6-[[(2S,3S,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-3-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4,5-dihydroxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] [(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C42H73O39P/c43-1-8-15(48)23(56)29(62)37(71-8)77-32-21(54)12(5-47)73-39(31(32)64)78-34-26(59)18(51)11(4-46)75-41(34)80-33-25(58)17(50)10(3-45)74-40(33)68-6-13-20(53)27(60)35(79-38-30(63)24(57)16(49)9(2-44)72-38)42(76-13)81-82(66,67)69-7-14-19(52)22(55)28(61)36(65)70-14/h8-65H,1-7H2,(H,66,67)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40+,41-,42-/m1/s1 |
InChI Key |
QQXGKDXDGRCOKW-GVQSQGETSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@H]2O)O[C@H]3[C@H]([C@@H]([C@H](O[C@@H]3O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@H](O5)OP(=O)(O)OC[C@@H]6[C@H]([C@@H]([C@@H]([C@H](O6)O)O)O)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)CO)O)O)CO)O)O)CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(C(OC3OC4C(C(C(OC4OCC5C(C(C(C(O5)OP(=O)(O)OCC6C(C(C(C(O6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)CO)O)O)CO)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
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